molecular formula C17H19NO4 B1314953 tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate CAS No. 388631-93-4

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

Cat. No. B1314953
M. Wt: 301.34 g/mol
InChI Key: VSMVLFKTUMKNRW-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically starts from commercially available materials. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported in the literature . The Inchi Code for a similar compound, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate, is 1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The Vilsmeier formylation of the starting material at the 3-position gave a compound which was converted to N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate is a colorless to white to yellow powder or crystals or liquid . Its molecular weight is 285.34 .

Scientific Research Applications

Synthesis Techniques

Palladium-catalyzed oxidation methods, such as hydroxylation and methoxylation, have been developed for the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives, using N-Boc indoles. This process leverages PdCl2 as a catalyst in acetonitrile solvent to achieve moderate to high yields of 3-oxoindolines, suggesting a versatile synthetic pathway for related compounds (Zhou et al., 2017).

Enantioselective Synthesis

The enantiomerically pure forms of tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate have been synthesized, demonstrating their utility as key intermediates in the production of non-steroidal glucocorticoid receptor modulators. This synthesis involves a cinchona alkaloid-catalyzed addition, highlighting the compound's potential in asymmetric synthesis and receptor modulation (Sumiyoshi et al., 2011).

Chemical Transformations

In a study on liquid chromatographic assay techniques, tert-butyl methyl ether was used for extracting compounds from mouse plasma, including indole derivatives, demonstrating the compound's role in analytical chemistry and its utility in pharmacokinetic studies (Anderton et al., 2003).

Catalytic Applications

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been utilized as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, showcasing the compound's application in catalysis to achieve chemoselective oxidations (Shen et al., 2012).

Medicinal Chemistry Applications

Indole derivatives, including tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate, have been explored as CysLT1 selective antagonists, demonstrating their potential in therapeutic applications, particularly in targeting specific receptors (Chen et al., 2016).

Safety And Hazards

The safety information for a similar compound, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate, includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

TBMI is a promising area of research in many fields due to its excellent potency against various biological targets. It could serve as a potential precursor to biologically active natural products .

properties

IUPAC Name

tert-butyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMVLFKTUMKNRW-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

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